2,5-Bis(chloromethyl)-p-xylene is an organic compound with the molecular formula C₁₀H₁₂Cl₂. It is classified as a chloromethyl derivative of p-xylene, featuring two chloromethyl groups attached to the aromatic ring at the 2 and 5 positions. This compound is a colorless to yellow liquid with a distinct odor, and it is known for its reactivity due to the presence of chloromethyl groups, which can participate in various
BCMPX primarily functions as a crosslinking agent in scientific research. As mentioned earlier, it reacts with nucleophilic groups on biomolecules, leading to the formation of covalent bonds and the creation of crosslinks. This crosslinking can stabilize protein structures, immobilize enzymes for further studies, and modify the properties of biomaterials.
BCMPX is a hazardous compound due to its high reactivity and potential toxicity. Key safety concerns include:
2,5-Bis(chloromethyl)-p-xylene (BCMP) is a chemical compound used primarily in proteomics research [, ]. Proteomics is the field of science that studies the entire set of proteins expressed by an organism, cell, or tissue. BCMP plays a crucial role in a technique called protein cross-linking [].
Protein cross-linking involves introducing covalent linkages between protein molecules. BCMP acts as a cross-linking agent due to the presence of two highly reactive chloromethyl groups []. These chloromethyl groups can form bonds with amino acid side chains in proteins, effectively linking nearby protein molecules together.
The chemical behavior of 2,5-bis(chloromethyl)-p-xylene is influenced by its structure. The chloromethyl groups are reactive and can undergo nucleophilic substitution reactions, making the compound useful in synthesizing other chemicals. Key reactions include:
The synthesis of 2,5-bis(chloromethyl)-p-xylene typically involves the chloromethylation of p-xylene using formaldehyde and hydrochloric acid or other chlorinating agents. Common methods include:
2,5-Bis(chloromethyl)-p-xylene finds applications in several fields:
Interaction studies involving 2,5-bis(chloromethyl)-p-xylene focus on its reactivity with nucleophiles and electrophiles. These interactions can lead to the formation of diverse chemical products depending on reaction conditions. The compound's chlorinated nature may also influence its behavior in biological systems, although specific interaction studies are sparse .
Several compounds share structural similarities with 2,5-bis(chloromethyl)-p-xylene. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
1,4-Dichlorobenzene | C₆H₄Cl₂ | Two chlorine atoms at para positions; used as a solvent. |
2-Chlorotoluene | C₇H₇Cl | One chlorine atom; used in organic synthesis. |
3-Chlorotoluene | C₇H₇Cl | Similar structure; used as an intermediate in chemical synthesis. |
4-Chloro-α-methylstyrene | C₉H₉Cl | Chlorinated derivative; used in polymer production. |
2,5-Bis(chloromethyl)-p-xylene stands out due to its dual chloromethyl groups positioned on a para-substituted xylene framework. This unique arrangement enhances its reactivity compared to other chlorinated xylenes or benzene derivatives, making it particularly valuable in synthetic chemistry and polymer applications .
Irritant